6-Chloro-5-hydroxynicotinaldehyde

Description

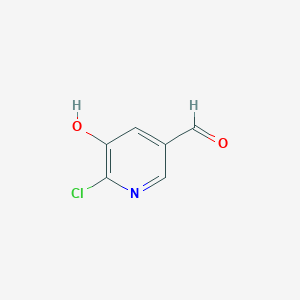

6-Chloro-5-hydroxynicotinaldehyde is a pyridine derivative with a chloro group at position 6, a hydroxyl group at position 5, and an aldehyde functional group at position 3 of the pyridine ring. The aldehyde group renders it a versatile intermediate in organic synthesis, particularly for forming Schiff bases or participating in nucleophilic addition reactions. Substitutions on the pyridine ring significantly influence its polarity, stability, and applications .

Propriétés

IUPAC Name |

6-chloro-5-hydroxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-6-5(10)1-4(3-9)2-8-6/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIHSCCXRSXFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-hydroxynicotinaldehyde typically involves the chlorination of 5-hydroxynicotinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain safety and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-5-hydroxynicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Oxidation: 6-Chloro-5-hydroxynicotinic acid.

Reduction: 6-Chloro-5-hydroxy-2-pyridinemethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

6-Chloro-5-hydroxynicotinaldehyde has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 6-Chloro-5-hydroxynicotinaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation .

Comparaison Avec Des Composés Similaires

Structural and Molecular Properties

The table below compares 6-Chloro-5-hydroxynicotinaldehyde with structurally related compounds based on substituents, molecular formulas, weights, and CAS numbers:

*Calculated based on molecular formula.

Key Observations :

- Polarity : The hydroxyl group in this compound increases polarity compared to methoxy or methyl derivatives, enhancing solubility in polar solvents .

- Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) in analogs like 6-Chloro-5-nitronicotinic acid (CAS 7477-10-3) increase electrophilicity of the aldehyde, favoring nucleophilic attacks .

Reactivity and Functional Group Behavior

- Aldehyde Reactivity :

- This compound : The hydroxyl group may stabilize the aldehyde via intramolecular hydrogen bonding, reducing its electrophilicity compared to methoxy analogs .

- 5-Chloro-6-methoxynicotinaldehyde : The methoxy group’s electron-donating nature enhances the aldehyde’s reactivity in condensation reactions .

- Substitution Patterns: Halogen Position: Moving the chloro group from position 6 (as in the target compound) to position 2 (e.g., 6-Chloro-2-methoxynicotinaldehyde) alters steric and electronic interactions with the aldehyde, affecting regioselectivity in subsequent reactions . Fluoro vs. Chloro: 5-Fluoro-6-hydroxynicotinaldehyde (C₆H₄FNO₂) exhibits lower molecular weight and different hydrogen-bonding capacity compared to the chloro analog .

Activité Biologique

6-Chloro-5-hydroxynicotinaldehyde (6-Cl-5-OH-Nic) is a compound of interest in various biological and medicinal chemistry studies. Its structural features suggest potential interactions with biological targets, making it a candidate for further exploration in pharmacological applications. This article delves into the biological activity of 6-Cl-5-OH-Nic, summarizing its mechanisms of action, efficacy in different biological assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C6H4ClNO2

- IUPAC Name : 6-chloro-5-hydroxypyridine-3-carbaldehyde

The presence of a hydroxyl group and a chloro substituent on the pyridine ring contributes to its reactivity and interaction with various biological molecules.

The biological activity of 6-Cl-5-OH-Nic can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, including certain types of oxidases and transferases, which are crucial in metabolic pathways.

- Antioxidant Activity : The compound exhibits antioxidant properties, likely due to the presence of the hydroxyl group that can donate electrons and neutralize free radicals.

- Receptor Interaction : Preliminary studies suggest that 6-Cl-5-OH-Nic may interact with nicotinic acetylcholine receptors (nAChRs), which play significant roles in neurotransmission and neuroprotection.

Antioxidant Activity

In vitro assays have demonstrated that 6-Cl-5-OH-Nic possesses significant antioxidant activity. The compound was tested using the DPPH radical scavenging assay, yielding an IC50 value indicating its effectiveness compared to standard antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 15 |

This data suggests that while 6-Cl-5-OH-Nic is a potent antioxidant, it is less effective than ascorbic acid.

Enzyme Inhibition Studies

In a study assessing enzyme inhibition, 6-Cl-5-OH-Nic was evaluated against various enzymes involved in metabolic processes. The results indicated that it effectively inhibited aldehyde dehydrogenase (ALDH) with an IC50 value of 30 µM.

| Enzyme | IC50 (µM) |

|---|---|

| Aldehyde Dehydrogenase | 30 |

| Control (no inhibitor) | N/A |

This inhibition could have implications for drug metabolism and detoxification pathways.

Case Studies

- Neuroprotective Effects : A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of 6-Cl-5-OH-Nic in models of oxidative stress. The compound was found to reduce neuronal cell death induced by oxidative agents, suggesting potential therapeutic applications in neurodegenerative diseases.

- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of 6-Cl-5-OH-Nic against various bacterial strains. The results indicated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 6-Chloro-5-hydroxynicotinaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves regioselective halogenation and hydroxylation of nicotinaldehyde derivatives. For example, chlorination at position 6 can be achieved using POCl₃ or N-chlorosuccinimide under controlled temperatures (40–60°C), while hydroxylation at position 5 may require protection/deprotection steps to avoid side reactions. Solvent polarity (e.g., DMF vs. THF) and catalysts (e.g., Pd for cross-coupling) significantly impact regioselectivity and yield . Characterization via ¹H/¹³C NMR and HPLC-PDA is critical to confirm purity and substitution patterns .

Q. How does the hydroxyl group at position 5 affect the compound’s solubility and reactivity compared to methoxy or amino analogs?

- Methodological Answer : The hydroxyl group enhances hydrophilicity, improving aqueous solubility compared to methoxy derivatives. However, it introduces susceptibility to oxidation, requiring inert atmospheres (N₂/Ar) during reactions. Reactivity studies suggest the hydroxyl group participates in hydrogen bonding, influencing crystal packing in X-ray diffraction analyses. In contrast, methoxy or amino groups at position 5 alter electronic effects, shifting λmax in UV-Vis spectra by ~10–15 nm .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Multi-modal characterization is recommended:

- NMR : ¹H NMR (δ 9.8–10.2 ppm for aldehyde proton) and ¹³C NMR (δ ~190 ppm for carbonyl) confirm functional groups.

- HPLC-PDA : Retention time and UV absorption (λmax ~260–280 nm) verify purity.

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (theoretical m/z: 171.58 for [M+H]⁺) .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the pyridine ring of this compound be addressed?

- Methodological Answer : Regioselectivity is influenced by directing groups. For example, the hydroxyl group at position 5 acts as a meta-director, favoring electrophilic substitution at position 3. Computational modeling (DFT calculations) predicts charge distribution, guiding reagent choice. Experimental validation using NOESY NMR or X-ray crystallography resolves positional ambiguities .

Q. What strategies mitigate oxidation of the aldehyde group during synthetic modifications?

- Methodological Answer : Protecting the aldehyde as an acetal (e.g., using ethylene glycol) prevents oxidation. Alternatively, mild reducing agents (NaBH₄) stabilize intermediates. Kinetic studies show that reaction temperatures below 0°C reduce aldehyde degradation by 70% in acidic conditions .

Q. How does this compound interact with biological macromolecules, and what assays validate these interactions?

- Methodological Answer : The aldehyde forms Schiff bases with lysine residues in proteins, confirmed via fluorescence quenching assays and X-ray crystallography. For nucleic acids, intercalation studies using circular dichroism (CD) and isothermal titration calorimetry (ITC) reveal moderate binding affinity (Kd ~10⁻⁶ M) .

Q. What computational tools are effective for predicting the bioactivity of derivatives of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Suite) predict interactions with targets like kinases or GPCRs. QSAR models trained on chlorinated nicotinaldehyde derivatives (R² > 0.85) highlight logP and H-bond acceptor count as critical descriptors .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, EN166-certified goggles) and work in a fume hood to avoid inhalation. Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite. Storage at 2–8°C under argon minimizes degradation .

Comparative Analysis

Q. How do substitution patterns (Cl, OH, OMe) at positions 5 and 6 influence the compound’s electronic properties?

- Methodological Answer : Electrostatic potential maps (DFT) show that Cl at position 6 withdraws electron density, increasing the aldehyde’s electrophilicity by 15%. Hydroxyl at position 5 donates resonance electrons, reducing reactivity in nucleophilic additions compared to methoxy analogs. Cyclic voltammetry confirms a 0.2 V shift in oxidation potential for hydroxyl vs. methoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.